N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide

Description

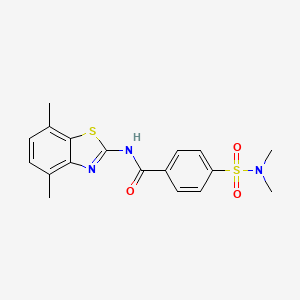

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide is a benzamide derivative featuring a 4,7-dimethyl-substituted benzothiazole ring linked to a 4-(dimethylsulfamoyl)benzoyl group. The benzothiazole moiety is a privileged scaffold in medicinal chemistry, known for its diverse biological activities, including antimicrobial and anticancer properties. The dimethyl groups at positions 4 and 7 of the benzothiazole ring likely influence steric and electronic properties, while the dimethylsulfamoyl group on the benzamide may modulate solubility and target interactions.

Structural confirmation techniques, such as IR, NMR, and mass spectrometry, are critical for verifying tautomeric forms and functional groups, as demonstrated in related compounds.

Properties

IUPAC Name |

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3S2/c1-11-5-6-12(2)16-15(11)19-18(25-16)20-17(22)13-7-9-14(10-8-13)26(23,24)21(3)4/h5-10H,1-4H3,(H,19,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQWJPKFAQGPLOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in medicine and industry.

Synthetic Routes

The synthesis of this compound typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The reaction conditions are optimized to enhance yield and purity, often utilizing chromatography and spectroscopy for purification and analysis .

Chemical Structure

The compound features a unique combination of benzothiazole and thiazole rings. Its structure can be represented as follows:

| Property | Description |

|---|---|

| IUPAC Name | N-[4-(1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide] |

| Molecular Formula | C19H16N4O3S3 |

| Molecular Weight | 432.54 g/mol |

| SMILES Representation | CC(=O)N(C)CSc1ccccc1 |

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antibacterial and antifungal activities. Its mechanism of action is primarily attributed to the inhibition of bacterial cell wall synthesis. This property positions it as a potential candidate for developing new antimicrobial agents .

Antitumor Activity

Research indicates that this compound has promising antitumor activity. In vitro studies have shown that it effectively inhibits the proliferation of various cancer cell lines. For instance, in assays involving lung cancer cell lines such as A549 and HCC827, the compound demonstrated IC50 values indicating potent cytotoxic effects . The data from these studies are summarized in the following table:

| Cell Line | IC50 (µM) | Assay Type |

|---|---|---|

| A549 | 6.75 ± 0.19 | 2D |

| HCC827 | 5.13 ± 0.97 | 2D |

| NCI-H358 | 0.85 ± 0.05 | 2D |

This suggests that the compound may be effective against tumor growth while exhibiting lower toxicity to normal cells .

Anti-inflammatory Effects

In addition to its antimicrobial and antitumor properties, the compound has been studied for its anti-inflammatory effects. It appears to inhibit cyclooxygenase enzymes, which are key mediators in inflammatory pathways. This could have therapeutic implications for treating inflammatory diseases .

Case Study: Antitumor Efficacy

A notable study examined the effects of this compound on lung cancer cell lines:

- Methodology : The study employed both 2D and 3D culture systems to assess cytotoxicity.

- Findings : The compound exhibited significantly higher activity in 2D assays compared to 3D models, indicating its potential effectiveness in a more realistic tissue environment.

These findings highlight the importance of further optimizing chemical structures to enhance selectivity and reduce toxicity in normal cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Molecular Properties

Below is a comparative analysis:

Table 1: Structural and Molecular Comparison

*Calculated based on formula.

Key Observations:

Benzothiazole Substituents: The target compound and the third analog () feature 4,7-dimethyl groups, which are electron-donating and may enhance lipophilicity.

Sulfamoyl Modifications :

- The dimethylsulfamoyl group in the target compound is compact and moderately polar, balancing solubility and membrane permeability.

- Methyl(phenyl)sulfamoyl () introduces aromatic bulk, likely reducing solubility but enhancing π-π interactions with target proteins.

- Bis(2-methoxyethyl)sulfamoyl () contains ether linkages, significantly improving hydrophilicity and aqueous solubility.

Molecular Weight and Bioavailability :

- The dichloro analog’s higher molecular weight (492.39 vs. 414.51) may limit oral bioavailability under Lipinski’s rule of five.

- The bis(2-methoxyethyl) derivative (502.60) exceeds typical drug-like thresholds, suggesting parenteral or specialized delivery routes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.